Hydroxy-PEG2-methyl ester

Vue d'ensemble

Description

Hydroxy-PEG2-methyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a methyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the methyl ester can be hydrolyzed under strong basic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-methyl ester can be synthesized through esterification reactions involving polyethylene glycol and methyl ester. The hydroxyl group of the PEG reacts with the carboxyl group of the methyl ester under acidic or basic conditions to form the ester linkage .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality. The process typically includes steps such as purification and characterization to confirm the compound’s structure and purity .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis under strong basic conditions, breaking down into its constituent alcohol and acid.

Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids to form new ester compounds.

Nucleophilic Substitution: The hydroxyl group can also undergo nucleophilic substitution reactions, forming new bonds with various nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid (H2SO4).

Nucleophilic Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: Alcohol and carboxylic acid.

Esterification: New ester compounds.

Nucleophilic Substitution: Substituted PEG derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Hydroxy-PEG2-methyl ester is characterized by its hydrophilic properties due to the polyethylene glycol backbone, which allows for increased solubility in aqueous environments. The hydroxyl group facilitates hydrogen bonding with other molecules, enhancing solubility and enabling further chemical modifications. The methyl ester can undergo hydrolysis to release alcohol and carboxylic acid, which can participate in additional reactions.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and polymers. Its ability to undergo hydrolysis and esterification reactions makes it suitable for creating various PEG derivatives that are essential in polymer chemistry .

Biology

In biological applications, this compound is employed to modify biomolecules, enhancing their solubility and stability. This modification is crucial for improving the efficacy of biological assays and experiments involving proteins and nucleic acids .

Medicine

One of the most significant applications of this compound is in drug delivery systems. It is used to improve the bioavailability and therapeutic efficacy of drugs by modifying their pharmacokinetic properties. The compound acts as a linker or spacer, allowing for the attachment of other functional groups that enhance drug solubility and reduce immunogenicity .

Case Study: Drug Delivery Systems

A study demonstrated that PEGylated drugs exhibit extended circulation times in the bloodstream compared to non-PEGylated counterparts. This prolongation enhances drug delivery efficiency to target tissues while minimizing side effects .

Industrial Applications

In the industrial sector, this compound is utilized in formulating cosmetics and personal care products due to its emulsifying properties. It helps improve the texture and stability of formulations while providing enhanced skin compatibility .

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates polymer synthesis |

| Biology | Biomolecule modification | Enhances solubility & stability |

| Medicine | Drug delivery systems | Improves bioavailability & reduces immunogenicity |

| Industry | Cosmetic formulations | Enhances texture & stability |

Mécanisme D'action

The mechanism of action of Hydroxy-PEG2-methyl ester primarily involves its ability to undergo hydrolysis and esterification reactions. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and facilitating further chemical modifications. The methyl ester group can be hydrolyzed to release the corresponding alcohol and acid, which can then participate in additional reactions .

Comparaison Avec Des Composés Similaires

Hydroxy-PEG2-methyl ester can be compared with other PEG derivatives such as:

Hydroxy-PEG-acid: Contains a carboxylic acid group instead of a methyl ester, offering different reactivity and applications.

Hydroxy-PEG-t-butyl ester: Features a t-butyl ester group, providing increased steric hindrance and stability.

Hydroxy-PEG-nitrile: Includes a nitrile group, allowing for unique chemical transformations.

Uniqueness: this compound stands out due to its balance of hydrophilicity and reactivity, making it a versatile compound for various chemical and biological applications .

Activité Biologique

Hydroxy-PEG2-methyl ester is a polyethylene glycol (PEG) derivative that has garnered attention due to its unique properties and potential applications in various biological contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C₈H₁₈O₄

- Molecular Weight : 174.23 g/mol

- CAS Number : 1820673-42-4

This compound features a hydroxyl group (-OH) and a methyl ester group, which contribute to its solubility and reactivity in biological systems. The PEG moiety enhances biocompatibility and reduces immunogenicity, making it suitable for pharmaceutical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Uptake and Distribution : The PEG component facilitates cellular uptake through passive diffusion and endocytosis, enhancing the bioavailability of the compound in target tissues.

- Anti-inflammatory Properties : this compound has been shown to exhibit anti-inflammatory effects. It modulates the release of pro-inflammatory cytokines and inhibits pathways such as NF-κB, which is critical in inflammation and immune response.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS).

- Drug Delivery Applications : this compound is often utilized as a linker in drug delivery systems, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This application exploits its ability to selectively degrade target proteins via the ubiquitin-proteasome system.

Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : In a study investigating the anti-inflammatory properties of various PEG derivatives, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages. The compound inhibited the activation of NF-κB, leading to decreased expression of inflammatory mediators such as IL-6 and TNF-α.

- Antioxidant Efficacy : A comparative analysis demonstrated that this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. The study measured the reduction in lipid peroxidation levels in treated cells, confirming the protective effects against oxidative damage.

- Application in Cancer Therapy : In research focused on drug delivery systems for cancer therapy, this compound was utilized as a linker for a novel anticancer agent. The study reported enhanced therapeutic efficacy and reduced side effects due to improved targeting capabilities facilitated by the PEGylation process.

Propriétés

IUPAC Name |

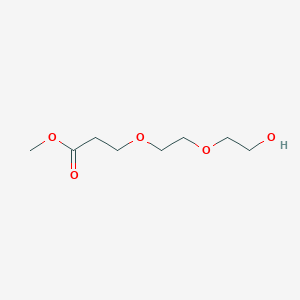

methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFWEUBKPURUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using ionic exclusion chromatography for analyzing Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate?

A1: The research highlights several benefits of using ionic exclusion chromatography for this specific application []:

Q2: What are the potential applications of this analytical method in a research setting?

A2: This specific method, due to its advantages, can be applied in various research scenarios involving Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.